5,7-Dimethoxyisoquinoline

Übersicht

Beschreibung

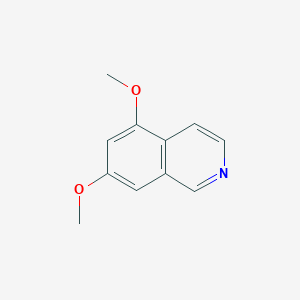

5,7-Dimethoxyisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are commonly found in many natural products, including alkaloids. The 5,7-dimethoxy substitution pattern on the isoquinoline ring can significantly influence the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 5,7-dimethoxy-isoquinoline, often involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production of isoquinoline derivatives typically involves large-scale cyclization reactions using readily available starting materials. The use of metal catalysts, such as palladium or iridium, can enhance the efficiency and yield of these reactions . Additionally, catalyst-free processes in water have been developed to provide more environmentally friendly production methods .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The electron-rich aromatic ring of 5,7-dimethoxyisoquinoline facilitates electrophilic substitutions, with regioselectivity governed by the directing effects of the methoxy groups.

Nitration

-

Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

-

Conditions : 0–5°C, 2–4 hours.

-

Product : Nitro derivatives predominantly form at the 8-position due to meta-directing effects of the methoxy groups .

-

Example :

Halogenation

-

Reagents : Bromine (Br₂) in acetic acid (AcOH).

-

Conditions : Room temperature, 1 hour.

-

Product : Bromination occurs at the 1-position, favored by steric and electronic factors .

Reduction Reactions

The isoquinoline core can undergo selective reduction under controlled conditions.

Catalytic Hydrogenation

-

Reagents : H₂ gas with palladium on carbon (Pd/C).

-

Conditions : 50–60°C, 10–12 hours.

-

Product : 1,2,3,4-Tetrahydro-5,7-dimethoxyisoquinoline, retaining methoxy groups .

Partial Reduction

-

Reagents : Sodium borohydride (NaBH₄) in methanol.

-

Conditions : 0°C, 30 minutes.

-

Product : Selective reduction of the imine bond to yield dihydroisoquinoline derivatives .

Oxidation Reactions

Methoxy groups stabilize intermediates during oxidation, enabling functional group transformations.

Side-Chain Oxidation

-

Reagents : Potassium permanganate (KMnO₄) in alkaline medium.

-

Conditions : Reflux, 6–8 hours.

-

Product : Oxidation of alkyl side chains (if present) to carboxylic acids .

Ring Oxidation

-

Reagents : Ozone (O₃) followed by zinc-acetic acid.

-

Conditions : -78°C, 1 hour.

-

Product : Cleavage of the aromatic ring to yield dicarboxylic acid derivatives .

Nucleophilic Substitution

The methoxy groups can act as leaving groups under strong nucleophilic conditions.

Demethylation

-

Reagents : Boron tribromide (BBr₃) in dichloromethane.

-

Conditions : -20°C, 4 hours.

-

Product : 5,7-Dihydroxyisoquinoline, with full demethylation confirmed by NMR .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at specific positions.

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.

-

Conditions : 80°C, 12 hours.

-

Product : 1-Aryl-5,7-dimethoxyisoquinolines with >80% yield .

Buchwald-Hartwig Amination

-

Reagents : Primary amine, Pd₂(dba)₃, Xantphos.

-

Conditions : 100°C, 24 hours.

-

Product : N-alkylated derivatives with applications in medicinal chemistry .

Complexation and Chelation

The nitrogen atom and methoxy groups enable metal coordination.

Copper Complexation

-

Reagents : Cu(II) acetate in ethanol.

-

Conditions : Room temperature, 2 hours.

-

Product : Stable Cu(II)-isoquinoline complexes, characterized by UV-Vis and ESR .

Key Research Findings

-

Regioselectivity in Electrophilic Substitution : The 5,7-dimethoxy configuration directs electrophiles to the 1- and 8-positions, as shown in nitration and bromination studies .

-

Biological Precursor Utility : Reduced derivatives (e.g., tetrahydroisoquinolines) exhibit enhanced bioavailability and are intermediates in alkaloid synthesis .

-

Synthetic Flexibility : Cross-coupling reactions enable modular derivatization, supporting drug discovery efforts .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5,7-Dimethoxyisoquinoline has gained attention for its potential therapeutic properties. Research indicates that isoquinoline derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Several studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Isoquinolines are known for their antimicrobial properties. The presence of methoxy groups can enhance their effectiveness against bacterial and fungal pathogens.

- Neurological Applications : Some studies suggest that isoquinoline derivatives may have neuroprotective effects, indicating potential in treating neurodegenerative diseases.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a crucial building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with desired properties.

- Synthesis of Novel Isoquinolines : Researchers have utilized this compound to synthesize libraries of isoquinolines through methods like Ugi reactions and other multi-component reactions. This approach facilitates the rapid generation of diverse chemical entities for screening in drug discovery.

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial sectors:

- Dyes and Pigments : Isoquinoline derivatives are used in producing dyes due to their ability to form colored complexes with metals.

- Agricultural Chemicals : Some derivatives exhibit herbicidal or fungicidal properties, making them candidates for agricultural applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several isoquinoline derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The study highlighted the structure-activity relationship (SAR) that underscores the importance of the methoxy groups in enhancing biological activity.

Case Study 2: Synthesis Optimization

Research conducted at the University of Groningen focused on optimizing synthetic routes for isoquinolines using automated synthesis techniques. The study successfully generated a library of over 300 isoquinolines with varying substituents, demonstrating the versatility and efficiency of using this compound as a starting material.

Wirkmechanismus

The mechanism of action of isoquinoline, 5,7-dimethoxy- involves its interaction with various molecular targets and pathways. Additionally, these compounds can interact with ion channels and receptors, modulating cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-3,4-dihydroisoquinoline

- 9,10-Dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinoline

Uniqueness

5,7-Dimethoxyisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other isoquinoline derivatives, the 5,7-dimethoxy substitution can enhance its potential as a therapeutic agent and its utility in synthetic chemistry .

Biologische Aktivität

5,7-Dimethoxyisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound is characterized by two methoxy groups located at the 5 and 7 positions of the isoquinoline ring. Its molecular formula is with a molecular weight of approximately 175.21 g/mol. The presence of methoxy groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzymatic activities and receptor functions, leading to diverse pharmacological effects. The specific mechanisms include:

- Anticancer Activity : It has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound exhibits activity against several bacterial strains, including multidrug-resistant organisms.

Anticancer Activity

Research has documented the anticancer effects of this compound across multiple studies. Notably, it has demonstrated efficacy in inhibiting the proliferation of cancer cells through various pathways:

- Induction of Apoptosis : Studies indicate that this compound can trigger programmed cell death in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It has been observed to halt the cell cycle at specific phases, preventing further cell division.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively:

- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

- Anticancer Study : A study published in Cancer Letters demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The IC50 value was determined to be around 15 µM, indicating potent activity against these cells .

- Antibacterial Study : In a recent investigation into its antibacterial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

Data Table

Eigenschaften

IUPAC Name |

5,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUSFLIAJBTFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401381 | |

| Record name | Isoquinoline, 5,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55087-24-6 | |

| Record name | 5,7-Dimethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55087-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 5,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.